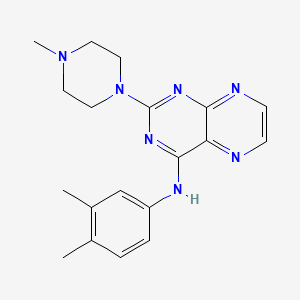![molecular formula C28H25N3O4S B2498728 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 1114648-02-0](/img/structure/B2498728.png)
2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-tubercular Activity
Substituted benzo[h]quinazolines, including compounds related to the chemical structure of interest, have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some of these compounds exhibited significant anti-tubercular activity, indicating potential use in developing treatments for tuberculosis (Maurya et al., 2013).
Radioiodination and Biodistribution
Research involving the radioiodination and biodistribution of newly synthesized benzo[g]quinazolin-4(3H)-one derivatives has been conducted. These studies aimed at developing potent radiopharmaceuticals for targeting tumor cells, showing increased uptake in tumors in animal models (Al-Salahi et al., 2018).
Synthetic Methodologies
The compound has also been mentioned in the context of synthetic chemistry, particularly in the development of [Cp*RhIII]-catalyzed annulation processes for producing 2-aryl quinazolin-4(3H)-one derivatives. This highlights its role in advancing synthetic methods within organic chemistry (Xiong et al., 2018).
Antioxidant Studies
Quinazolin derivatives have been synthesized and characterized for their potential as antioxidants. Studies revealed that some synthesized compounds show excellent scavenging capacity against DPPH and Nitric oxide (NO), suggesting their use in combating oxidative stress-related diseases (Al-azawi, 2016).
Anticonvulsant Agents
A series of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones have been synthesized and evaluated for their anticonvulsant activity. These studies aim to develop new therapeutic agents for treating epilepsy and related seizure disorders (Archana et al., 2002).
Tubulin Polymerization Inhibitors
Compounds based on the quinazolinone framework have been studied as tubulin polymerization inhibitors and vascular disrupting agents. This research focuses on their potential application in cancer therapy, particularly in inhibiting cancer cell growth and affecting vasculature damaging activity (Driowya et al., 2016).
Propriétés
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-18-24(29-26(35-18)22-12-5-7-14-25(22)34-3)17-36-28-30-23-13-6-4-11-21(23)27(32)31(28)16-19-9-8-10-20(15-19)33-2/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABRFNCEOMXDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2498646.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2498648.png)
![3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2498651.png)
![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)
![N'-(4-ethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2498653.png)
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2498655.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-difluorobenzamide](/img/structure/B2498656.png)
![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide](/img/structure/B2498662.png)

![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)
![3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2498665.png)
![5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2498669.png)
